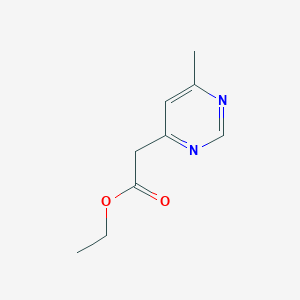

![molecular formula C14H10ClN3O4S B1403495 Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate CAS No. 1363382-96-0](/img/structure/B1403495.png)

Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate

Descripción general

Descripción

“Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is a chemical compound. It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves several steps. The specific process may vary depending on the desired end product and the starting materials used . For example, one method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis

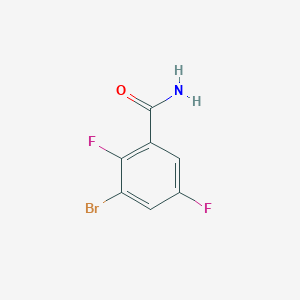

The molecular structure of “Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is complex. It includes a pyrrolo[2,3-D]pyrimidine core, a phenylsulfonyl group at the 7-position, a methyl group at the 6-position, and a chlorine atom at the 4-position .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used. For instance, it can undergo reactions with various nucleophiles, leading to the formation of different substituted pyrrolo[2,3-D]pyrimidines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.77 . It is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate,” focusing on six unique applications:

Pharmaceutical Intermediates

This compound is widely used as a pharmaceutical intermediate due to its versatility and unique structure. It is crucial in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in treating diverse diseases, including cancer .

Kinase Inhibitors Synthesis

Derivatives of this compound have shown potential as anticancer agents by targeting specific kinases involved in cancer cell proliferation .

Anticancer Agents

The compound serves as an intermediate in the manufacture of Tofacitinib citrate, a drug used to treat moderate to severe rheumatoid arthritis .

Antiviral Agents

Its derivatives are also explored for their antiviral properties, offering potential applications in treating viral infections .

Inflammatory Diseases Treatment

There is potential for this compound to be used in innovative therapies for inflammatory diseases, highlighting its importance in drug discovery and development .

Drug Discovery and Development

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, is the scaffold for many commercially available drugs and is an important pharmaceutical intermediate used in synthesizing many pharmaceutical intermediates worldwide .

Direcciones Futuras

The future directions for the research and development of this compound are promising. It has potential applications in the field of antiviral drug development, particularly against flaviviruses such as the Zika virus and dengue virus . Further studies are needed to elucidate its mechanism of action and to optimize its antiviral activity.

Mecanismo De Acción

Target of Action

It is known that pyrrolo[2,3-d]pyrimidine derivatives have been widely used in the synthesis of many pharmaceutical intermediates .

Mode of Action

It is known that the presence of a chlorine atom seems to generally favor antitubercular activity over other halogens such as bromine and fluorine .

Biochemical Pathways

It is known that pyrrolo[2,3-d]pyrimidine derivatives play a significant role in various biochemical processes .

Pharmacokinetics

It is known that the compound is a pale-yellow to yellow-brown solid .

Action Environment

It is known that the compound should be stored in a refrigerator and shipped at room temperature .

Propiedades

IUPAC Name |

methyl 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S/c1-22-14(19)11-7-10-12(15)16-8-17-13(10)18(11)23(20,21)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIAEVRVNFJRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)

![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)

![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)

![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)

![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)